N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide
Description
N-(4-{3-[(9H-Fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide is a synthetic acetamide derivative characterized by a fluorenylideneamino-oxypropoxy backbone linked to a phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16(27)25-17-10-12-19(13-11-17)29-14-18(28)15-30-26-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,28H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUYRZCJFLRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorenylideneamino intermediate. This intermediate is then reacted with a hydroxypropoxyphenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved are still under investigation, but the compound is believed to modulate signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- Aromatic Systems: The target compound and N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-...)acetamide share polycyclic aromatic systems (fluorene vs.
- Substituent Effects : Fluorine in Compound 30 and N-(4-Fluoro-9H-fluoren-2-yl)acetamide enhances lipophilicity, whereas hydroxypropoxy chains (target compound, Compound 30) improve aqueous solubility.
Key Observations :
- Yield Trends : Compound 30 achieves the highest yield (82%), likely due to the straightforward alkylation of n-butylamine. Lower yields in Compounds 31 and 32 (54–51%) may stem from steric hindrance with branched amines or chiral centers.
- Chromatography Data : Rf values (0.28–0.65) reflect polarity differences; Compound 32’s higher Rf (0.65) aligns with its ester group increasing hydrophobicity.
Physicochemical and Spectroscopic Properties
- Melting Points : Most acetamide derivatives in exhibit melting points between 74–84°C, indicative of crystalline solids. The target compound’s melting point is unlisted but expected to fall within this range due to structural similarity.
- Spectroscopy : Compounds in were characterized via 1H/13C-NMR, confirming acetamide and aryl ether linkages. The target compound would require similar validation.
Functional Group Impact on Bioactivity and Stability
- Electron-Withdrawing Groups : Fluorine (Compound 30 ) and bromine (Compound in ) may enhance metabolic stability but reduce solubility.
- Hydroxypropoxy Chain : Present in the target compound and Compound 30 , this group likely improves solubility and hydrogen-bonding capacity compared to acetyloxy ( ) or carbazole systems ( ).
Biological Activity
N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 418.51 g/mol. The compound features a complex structure that includes a fluorenylidene amino group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 418.51 g/mol |
| Purity | ≥ 95% |
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related N-phenyl derivatives have shown significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that modifications to the phenyl ring and the incorporation of specific functional groups can enhance anticonvulsant efficacy .
The mechanism by which this compound exerts its effects may involve modulation of neuronal voltage-sensitive sodium channels. These channels play a critical role in action potential generation and propagation in neurons, making them a target for anticonvulsant drugs. The presence of the fluorenylidene moiety may enhance binding affinity to these channels, leading to increased therapeutic effects .
Case Studies
- Anticonvulsant Efficacy : A study evaluated a series of structurally related compounds for their anticonvulsant activity. Among these, certain derivatives showed protective effects in both the MES and PTZ models at various dosages, indicating that structural modifications significantly influenced biological activity .
- Neurotoxicity Assessment : The acute neurological toxicity of these compounds was assessed using the rotarod test, which measures motor coordination and balance in rodents. The results indicated that while some compounds displayed potent anticonvulsant activity, they also presented varying levels of toxicity, highlighting the need for careful evaluation during drug development .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticonvulsant | Significant activity in MES and PTZ tests |
| Neurotoxicity | Varying levels observed; requires assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
